molecular formula C30H40N6O4S3 B14455080 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid CAS No. 73553-68-1

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid

Katalognummer: B14455080
CAS-Nummer: 73553-68-1
Molekulargewicht: 644.9 g/mol
InChI-Schlüssel: KMHWIXYCFLTBDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid is a complex organic compound that features a thiazole ring, a piperazine ring, and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Piperazine Ring: The thiazole intermediate is then reacted with piperazine in the presence of a suitable base to form the desired piperazinyl-thiazole compound.

    Introduction of the Methylphenyl Group: The final step involves the alkylation of the piperazinyl-thiazole with 3-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce any ketone or aldehyde functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.

Wissenschaftliche Forschungsanwendungen

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiazole ring can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-oxazole
  • 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-imidazole
  • 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-pyrazole

Uniqueness

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic properties compared to oxazole, imidazole, or pyrazole analogs. This uniqueness can lead to different biological activities and applications in various fields.

Eigenschaften

CAS-Nummer

73553-68-1

Molekularformel

C30H40N6O4S3

Molekulargewicht

644.9 g/mol

IUPAC-Name

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid

InChI

InChI=1S/2C15H19N3S.H2O4S/c2*1-12-3-2-4-13(9-12)10-14-11-19-15(17-14)18-7-5-16-6-8-18;1-5(2,3)4/h2*2-4,9,11,16H,5-8,10H2,1H3;(H2,1,2,3,4)

InChI-Schlüssel

KMHWIXYCFLTBDA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CC2=CSC(=N2)N3CCNCC3.CC1=CC(=CC=C1)CC2=CSC(=N2)N3CCNCC3.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.